Maldene 285
Overview
Description
Maldene 285, also known as maleic anhydride-butadiene copolymer, is a high molecular weight polymer. This compound is formed by the polymerization of 2,5-furandione (maleic anhydride) and 1,3-butadiene. It is widely used in various industrial applications due to its unique chemical properties and versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-furandione, polymer with 1,3-butadiene, typically involves the copolymerization of maleic anhydride and 1,3-butadiene. This process can be carried out using free radical polymerization techniques. The reaction is usually initiated by a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this polymer is often conducted in large-scale reactors where the monomers are continuously fed into the reaction vessel. The polymerization reaction is maintained at a specific temperature and pressure to ensure optimal yield and molecular weight distribution. The resulting polymer is then purified and processed into various forms for different applications .
Chemical Reactions Analysis
Types of Reactions
Maldene 285, undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized to introduce functional groups such as carboxylic acids.
Reduction: Reduction reactions can modify the polymer’s properties by converting anhydride groups to alcohols.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced with other chemical groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. These reactions are typically carried out under controlled conditions to achieve the desired modifications .
Major Products Formed
The major products formed from these reactions include modified polymers with different functional groups, which can enhance the polymer’s properties and expand its range of applications .
Scientific Research Applications
Maldene 285, has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various functionalized polymers and copolymers.
Biology: The polymer is explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with drugs.
Medicine: Research is ongoing to investigate its use in medical devices and implants.
Industry: The polymer is used in coatings, adhesives, and as a compatibilizer in polymer blends.
Mechanism of Action
The mechanism by which 2,5-furandione, polymer with 1,3-butadiene, exerts its effects involves the interaction of its functional groups with various molecular targets. The anhydride groups in the polymer can react with nucleophiles, leading to the formation of covalent bonds. This reactivity is exploited in applications such as drug delivery, where the polymer can form stable conjugates with therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
Styrene-maleic anhydride copolymer: Similar in structure but includes styrene instead of 1,3-butadiene.
Ethylene-maleic anhydride copolymer: Uses ethylene as the comonomer.
Acrylonitrile-butadiene-styrene (ABS): A terpolymer that includes acrylonitrile, butadiene, and styrene.
Uniqueness
Maldene 285, is unique due to its specific combination of maleic anhydride and 1,3-butadiene, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications where other similar polymers may not perform as effectively .
Properties
IUPAC Name |
buta-1,3-diene;furan-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2O3.C4H6/c5-3-1-2-4(6)7-3;1-3-4-2/h1-2H;3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPOAADRIDYUKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC=C.C1=CC(=O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25655-35-0, 68954-40-5, 68609-35-8, 68441-88-3 | |
Record name | 2,5-Furandione, polymer with 1,3-butadiene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25655-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Furandione, polymers with hydrogenated hydroxy-terminated polybutadiene and hydroxy-terminated polybutadiene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68954-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Furandione, reaction products with polybutadiene, Me esters | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68609-35-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Furandione, reaction products with polybutadiene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68441-88-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30937719 | |
Record name | Furan-2,5-dione--buta-1,3-diene (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30937719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25655-35-0, 169941-65-5 | |
Record name | 2,5-Furandione, polymer with 1,3-butadiene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025655350 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Maldene 285 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148133 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-Furandione, polymer with 1,3-butadiene | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Furan-2,5-dione--buta-1,3-diene (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30937719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BUTADIENE-MALEIC ANHYDRIDE COPOLYMER | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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